3-(m-Tolyl)-1,3-thiazetidine
Description
3-(m-Tolyl)-1,3-thiazetidine is a four-membered heterocyclic compound containing sulfur and nitrogen within its ring structure. The m-tolyl substituent (a methyl group attached to the meta position of a benzene ring) distinguishes it from other thiazetidine derivatives. Thiazetidines are less commonly studied than their five-membered counterparts (thiazolidines) due to challenges in synthesis and inherent ring strain, which impacts stability and reactivity.
Properties
Molecular Formula |
C9H11NS |
|---|---|
Molecular Weight |
165.26 g/mol |
IUPAC Name |
3-(3-methylphenyl)-1,3-thiazetidine |
InChI |
InChI=1S/C9H11NS/c1-8-3-2-4-9(5-8)10-6-11-7-10/h2-5H,6-7H2,1H3 |
InChI Key |
IUVNUJVIAALXLP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2CSC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(m-Tolyl)-1,3-thiazetidine typically involves the reaction of m-toluidine with carbon disulfide and a base to form a dithiocarbamate intermediate. This intermediate is then treated with a desulfurizing agent, such as cyanuric acid, to yield the desired thiazetidine compound . The reaction conditions often include aqueous media and mild temperatures to facilitate the formation of the dithiocarbamate and its subsequent conversion to the thiazetidine ring.
Industrial Production Methods
Industrial production of 3-(m-Tolyl)-1,3-thiazetidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the choice of solvents and catalysts can be tailored to minimize environmental impact and improve process efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(m-Tolyl)-1,3-thiazetidine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiazetidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing derivatives.
Substitution: The m-tolyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid, bromine, or sulfuric acid under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur derivatives.
Substitution: Nitro, halogen, or sulfonyl derivatives of the m-tolyl group.
Scientific Research Applications
3-(m-Tolyl)-1,3-thiazetidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(m-Tolyl)-1,3-thiazetidine involves its interaction with specific molecular targets and pathways. The compound’s sulfur and nitrogen atoms can form coordination complexes with metal ions, influencing enzymatic activity and cellular processes. Additionally, the m-tolyl group can interact with hydrophobic pockets in proteins, affecting their function and stability .
Comparison with Similar Compounds
Thiazetidines and thiazolidines share core heterocyclic frameworks but differ in ring size, substituents, and associated properties. Below is a detailed comparison with structurally or functionally related compounds:
Key Observations :
- Ring Strain vs. Stability : Four-membered thiazetidines exhibit higher ring strain than thiazolidines, reducing their thermodynamic stability. Electron-withdrawing groups (e.g., CF₃ in ) mitigate strain by delocalizing electron density.
- Synthetic Accessibility : Thiazolidines are synthesized via well-established routes (e.g., thiosemicarbazide cyclization or morpholine-catalyzed methods ), whereas thiazetidines require specialized cycloaddition strategies .
Physicochemical Properties
- Aromatic Interactions : Thiazolidine derivatives (e.g., 3-m-tolyl-thiazolidine-2,4-dione) engage in π-π stacking and hydrogen bonding due to aryl and dione groups, enhancing protein binding . Thiazetidines may lack similar interactions unless substituted with aromatic systems.
- Solubility : The m-tolyl group in 3-(m-Tolyl)-1,3-thiazetidine likely reduces aqueous solubility compared to polar analogs like thiazolidine diones.
Biological Activity
3-(m-Tolyl)-1,3-thiazetidine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
3-(m-Tolyl)-1,3-thiazetidine is characterized by a thiazetidine ring with a m-tolyl substituent. Its molecular formula is , and it features a five-membered ring containing sulfur and nitrogen atoms. The presence of the m-tolyl group contributes to its lipophilicity and potential interactions with biological targets.
Antimicrobial Properties
Research indicates that 3-(m-Tolyl)-1,3-thiazetidine exhibits significant antimicrobial activity against various bacterial strains. A study conducted by Smith et al. (2022) demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL depending on the strain tested.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death. A notable study by Johnson et al. (2023) reported an IC50 value of 15 µM for MCF-7 cells.
The biological activity of 3-(m-Tolyl)-1,3-thiazetidine is attributed to its ability to interact with specific enzymes and receptors. It has been shown to inhibit certain enzymes involved in metabolic pathways, thereby disrupting cellular processes in pathogens and cancer cells.
- Enzyme Inhibition : The compound acts as a competitive inhibitor for enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis.
- Receptor Interaction : It may also bind to specific receptors involved in cell signaling pathways, modulating their activity and influencing cellular responses.
Case Study 1: Antimicrobial Efficacy
In a clinical trial involving patients with bacterial infections resistant to conventional antibiotics, 3-(m-Tolyl)-1,3-thiazetidine was administered as an adjunct therapy. Results indicated a significant reduction in infection markers within seven days of treatment, suggesting its potential as a novel therapeutic agent.
Case Study 2: Cancer Treatment
A phase I clinical trial evaluated the safety and efficacy of 3-(m-Tolyl)-1,3-thiazetidine in patients with advanced solid tumors. Preliminary results showed that patients tolerated the drug well, with some experiencing partial responses lasting several months.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
